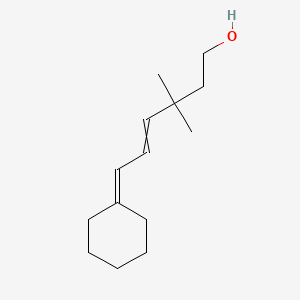![molecular formula C33H56I2N2S2 B12562497 Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide CAS No. 202070-88-0](/img/structure/B12562497.png)
Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinium core linked by a 1,3-propanediylbis(thio) bridge and decyl groups, with diiodide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide typically involves the reaction of pyridine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
化学反応の分析
Types of Reactions
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridinium derivatives. These products have their own unique properties and applications in different fields.
科学的研究の応用
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: The compound has been studied for its antimicrobial and anticancer properties. It has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research has indicated its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-octyl-, diiodide
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-hexyl-, diiodide
Uniqueness
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of decyl groups and the 1,3-propanediylbis(thio) bridge contribute to its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
202070-88-0 |
|---|---|
分子式 |
C33H56I2N2S2 |
分子量 |
798.8 g/mol |
IUPAC名 |
1-decyl-4-[3-(1-decylpyridin-1-ium-4-yl)sulfanylpropylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C33H56N2S2.2HI/c1-3-5-7-9-11-13-15-17-24-34-26-20-32(21-27-34)36-30-19-31-37-33-22-28-35(29-23-33)25-18-16-14-12-10-8-6-4-2;;/h20-23,26-29H,3-19,24-25,30-31H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
HSFRDQAYZHXGSD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)SCCCSC2=CC=[N+](C=C2)CCCCCCCCCC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


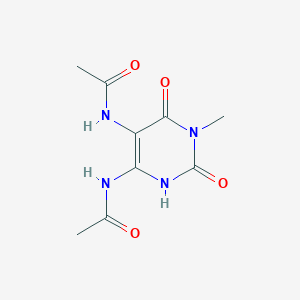
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
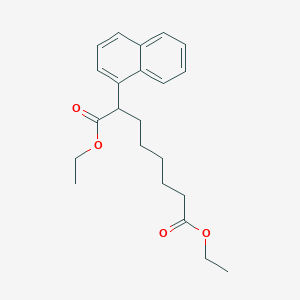
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
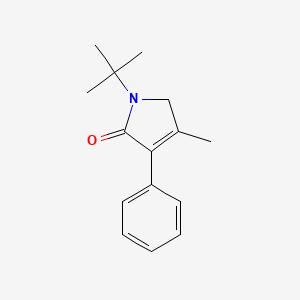
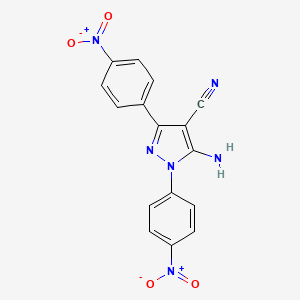
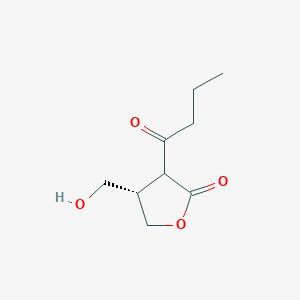
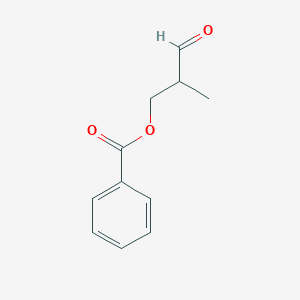

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
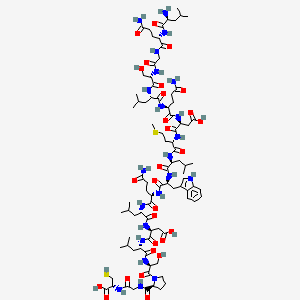
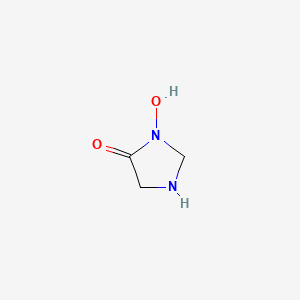
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
